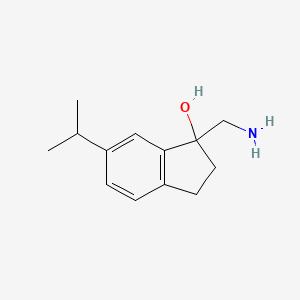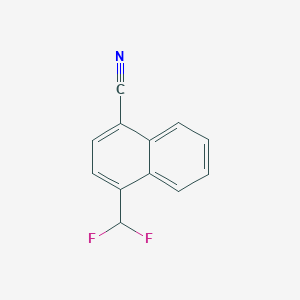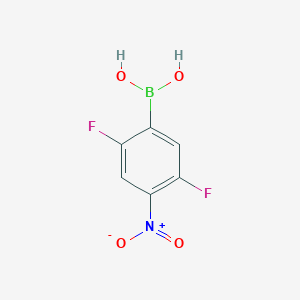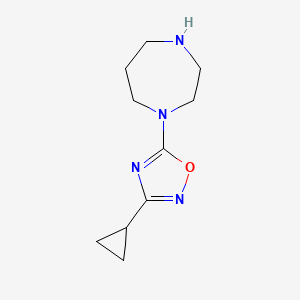
2-Acetylcoumaricacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylcoumaricacid: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcoumaricacid typically involves the reaction of coumarin with acetylating agents. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives. For this compound, specific acetylating agents and conditions are used to introduce the acetyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylcoumaricacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Acetylcoumaricacid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticoagulant, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Acetylcoumaricacid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process.
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound, known for its fragrant properties and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
Uniqueness: 2-Acetylcoumaricacid is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification allows for different interactions with molecular targets compared to other coumarin derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10-6-9(13)4-2-8(10)3-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-3+ |
Clé InChI |
QFOIHTLFHQPTEQ-HWKANZROSA-N |
SMILES isomérique |
CC(=O)C1=C(C=CC(=C1)O)/C=C/C(=O)O |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



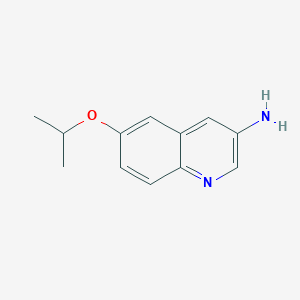
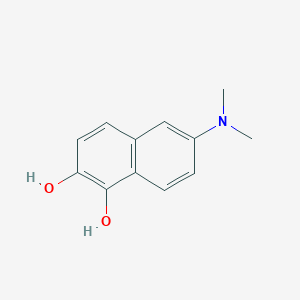



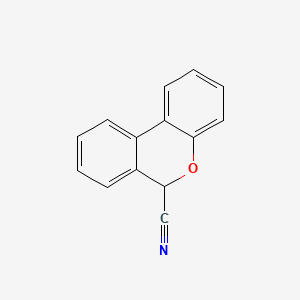
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

